Violanthrone-79

Übersicht

Beschreibung

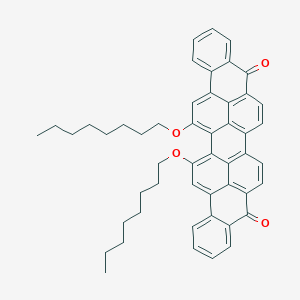

Violanthrone-79 is an n-channel organic semiconductor used for interface control of conventional n-type meta diode . It is also known as 30,34-bis (octyloxy)nonacyclo [18.10.2.2²,⁵.0³,¹⁶.0⁴,¹³.0⁶,¹¹.0¹⁷,³¹.0²²,²⁷.0²⁸,³²]tetratriaconta-1 (30),2 (34),3,5 (33),6,8,10,13,15,17,19,22,24,26,28,31-hexadecaene-12,21-dione .

Synthesis Analysis

The synthesis of Violanthrone-79 involves the reduction of aromatic compounds . The process uses low-cost reducing agents like zinc and sodium dithionite in combination with suitable electrophilic trapping agents .

Molecular Structure Analysis

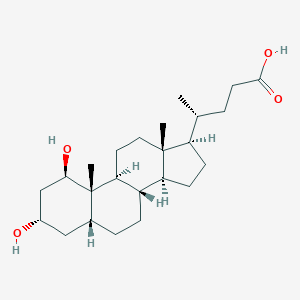

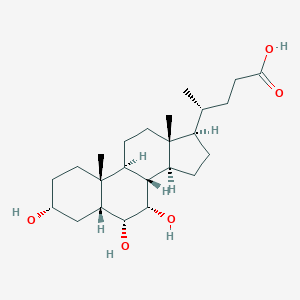

Violanthrone-79 has a molecular formula of C50H48O4 . Its structure includes two carbonyl groups and multiple aromatic rings . The structure of Violanthrone-79 has been studied using two-dimensional infrared (2D IR) spectroscopy .

Physical And Chemical Properties Analysis

Violanthrone-79 has a density of 1.2±0.1 g/cm³ and a molar refractivity of 223.9±0.3 cm³ . It has 4 H bond acceptors, 0 H bond donors, and 16 freely rotating bonds . Its polar surface area is 53 Ų, and it has a molar volume of 586.0±3.0 cm³ .

Wissenschaftliche Forschungsanwendungen

Structural Analysis of Nanoaggregates

Violanthrone-79 has been utilized in the structural analysis of self-assembled nanoaggregates. Using two-dimensional infrared (2D IR) spectroscopy, researchers can probe the vibrational modes of Violanthrone-79 to understand the configuration of these nanostructures . This application is crucial for the development of nanomaterials with specific properties.

Organic Semiconductor

As an n-channel organic semiconductor, Violanthrone-79 is used for interface control in conventional n-type metal diodes . This application is significant in the field of electronics, where Violanthrone-79 can be used to improve the efficiency and performance of electronic devices.

Optoelectronic Devices

The extended aggregates formed by Violanthrone-79 can lead to band-like carriers that remain free within individual aggregates for tens of picoseconds after photoexcitation . This property suggests potential applications in organic optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.

Asphaltene Aggregation Study

Violanthrone-79 serves as a model compound for studying asphaltene aggregation. Understanding the aggregation behavior of asphaltenes can inform approaches to mitigate deposits in petroleum production lines and suggest applications in electronic devices .

Fluorescence Spectroscopy

The fluorescence properties of Violanthrone-79 make it suitable for use in fluorescence spectroscopy. This application is beneficial for studying the optical and electronic properties of materials, which is essential in material science research .

Terahertz Spectroscopy

Violanthrone-79’s interaction with terahertz waves can be studied to gain insights into the intermolecular interactions within asphaltene nanoaggregates. Terahertz spectroscopy can reveal details about the electronic and structural properties of these aggregates .

Wirkmechanismus

Target of Action

Violanthrone-79 is primarily an n-channel organic semiconductor . It is used in various applications, including as a model compound for studying the behavior of polar heavy hydrocarbons . The primary targets of Violanthrone-79 are the excitonic states of the molecules it interacts with .

Mode of Action

Violanthrone-79 interacts with its targets through exciton dynamics . In solution, a photo-prepared singlet of Violanthrone-79 exhibits a strong ground-state bleach and stimulated emission feature. When sensitized in its triplet state, it exhibits only a narrow and weak ground-state bleach . This can be explained by the triplet state having absorptions in the same region, with a similar oscillator strength, as the ground state molecule .

Biochemical Pathways

The biochemical pathways affected by Violanthrone-79 involve the interplay of excited singlet excitons and pairs of triplet excitons . This interplay has the potential to transform a number of technologies, including solar photovoltaics, photocatalysis, photodynamic therapy, and biological imaging .

Pharmacokinetics

For instance, in solid films, the excited singlet of Violanthrone-79 is found to survive only 100 ps, giving way to a long-lived transient absorption spectrum with characteristics reminiscent of the triplet in solution . This is interpreted in terms of singlet fission in the solid film .

Result of Action

The result of Violanthrone-79’s action is the generation of long-lived transient absorption spectra . These spectra are characteristic of the triplet state in solution, suggesting that Violanthrone-79 can induce singlet fission in solid films . This property makes Violanthrone-79 a valuable tool in the study of exciton dynamics and the development of technologies that leverage these dynamics .

Action Environment

The action of Violanthrone-79 is influenced by the environment in which it is placed. For example, the exciton dynamics of Violanthrone-79 differ between solution and solid-state environments . Additionally, the aggregation of Violanthrone-79 and other violanthrone derivatives is thought to occur due to π-π stacking . The nature of Violanthrone-79 aggregates in different solvents is a topic of ongoing research .

Safety and Hazards

Violanthrone-79 should be handled with suitable protective equipment to prevent dust formation . Avoid breathing mist, gas, or vapors. Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

The exciton dynamics of Violanthrone-79 are being investigated in solution and in the solid state . This research is a first approach to probe self-assembled polycyclic aromatic hydrocarbons (PAHs) with 2D IR spectroscopy . The experimental and calculated 2D IR spectra align best when the Violanthrone-79 molecules are in an anti-parallel configuration within the nanoaggregate .

Eigenschaften

IUPAC Name |

30,34-dioctoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene-12,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H48O4/c1-3-5-7-9-11-17-27-53-41-29-39-31-19-13-15-21-35(31)49(51)37-25-23-33-34-24-26-38-44-40(32-20-14-16-22-36(32)50(38)52)30-42(54-28-18-12-10-8-6-4-2)48(46(34)44)47(41)45(33)43(37)39/h13-16,19-26,29-30H,3-12,17-18,27-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPQZABTDLOYAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584562 | |

| Record name | 16,17-Bis(octyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

712.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85652-50-2 | |

| Record name | 16,17-Bis(octyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

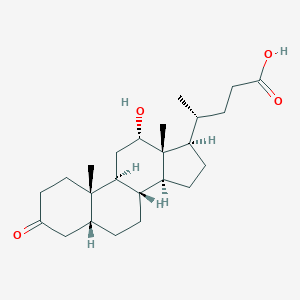

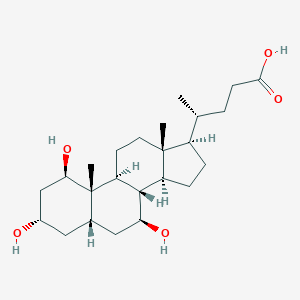

![(1S,2R,5S,7R,8R,10S,11S,14R,15R)-14-[(E,2R,5S)-5-Ethyl-6-methylhept-3-en-2-yl]-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B33415.png)

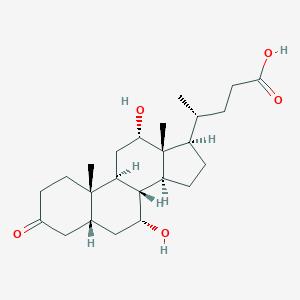

![(4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid](/img/structure/B33423.png)